3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde
Description
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is a halogenated benzaldehyde derivative featuring a bromo substituent at position 3, a 3,4-dichlorobenzyloxy group at position 4, and an ethoxy group at position 5. Its structure combines electron-withdrawing (Br, Cl) and electron-donating (ethoxy) groups, influencing its electronic properties and reactivity.
Properties
IUPAC Name |
3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2O3/c1-2-21-15-7-11(8-20)5-12(17)16(15)22-9-10-3-4-13(18)14(19)6-10/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNZQBRUVVPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the bromination of 3,4-dichlorobenzyl alcohol to form 3,4-dichlorobenzyl bromide . This intermediate is then reacted with 5-ethoxy-2-hydroxybenzaldehyde under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C15H12BrCl2O3
- Molecular Weight : 390.06 g/mol
- CAS Number : 219765-92-1
These properties contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde exhibit anticancer properties. Studies have shown that halogenated benzaldehydes can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of bromine and chlorine atoms enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .
-
Antimicrobial Properties :
- The compound may also possess antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against various bacterial strains. The introduction of electron-withdrawing groups like bromine and chlorine can enhance the antimicrobial efficacy by increasing the compound's ability to penetrate bacterial cell walls .
-
Neuropharmacology :
- Given its structural similarities to known neuroactive compounds, there is potential for 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde to act on neurotransmitter systems. Compounds with similar structures have been investigated for their effects on cholinergic pathways, which are crucial in treating conditions like Alzheimer's disease .
Biological Research Applications
- Mechanistic Studies :
- Cell Culture Studies :
Case Studies and Research Findings
- Anticancer Efficacy :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variants in Benzyl Group Halogen Substitution
The benzyloxy group’s halogenation pattern significantly impacts steric and electronic properties:
- Impact of 3,4-Dichloro Substitution: The target compound’s 3,4-dichlorobenzyl group increases molecular weight (vs. The dual Cl substitution also creates a sterically crowded environment, which may hinder nucleophilic attack at the aldehyde group compared to less substituted analogs .
Variants in Alkoxy Substituents
The alkoxy group’s chain length (methoxy vs. ethoxy) modulates electron-donating effects and solubility:
- Ethoxy vs. Its longer alkyl chain may also enhance solubility in nonpolar solvents compared to methoxy analogs .
Derivatives with Additional Functional Groups
Thiosemicarbazone Derivatives
The target compound’s aldehyde group can form thiosemicarbazones, as seen in analogs like 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone (CAS 358734-70-0). These derivatives exhibit metal-chelating properties, which are critical in antimicrobial or anticancer research. The dichloro substitution in the target compound may enhance chelation efficiency compared to mono-Cl analogs .
Heterocyclic Derivatives
Compounds like 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1706453-94-2) incorporate an oxadiazole ring. This modification introduces hydrogen-bonding sites and rigidity, which are advantageous in drug design for target specificity .
Carboxylic Acid Derivatives
3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid (CAS 723245-42-9) replaces the aldehyde with a carboxylic acid group. This drastically increases polarity and acidity, making it suitable for salt formation or conjugation reactions, unlike the aldehyde-containing target compound .
Data Table: Key Structural Analogs
*Molecular formulas inferred from structural data.
Biological Activity
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is a synthetic compound characterized by its complex structure that includes bromine and chlorine substituents, as well as an ethoxy group attached to a benzaldehyde core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is , with a molecular weight of approximately 369.64 g/mol. Its chemical structure allows for various interactions within biological systems, making it a subject of interest for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄BrCl₂O₃ |
| Molecular Weight | 369.64 g/mol |
| Boiling Point | 476.7 ± 40.0 °C (predicted) |
| Density | 1.560 ± 0.06 g/cm³ (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins in cellular pathways. It has been shown to act as an enzyme inhibitor, which can modulate various biochemical processes. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and potential binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde exhibit significant antimicrobial properties. A study evaluating various substituted benzaldehydes found that derivatives with halogen substituents demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentrations (MICs) were determined for several derivatives, showing promising results:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 3-Bromo-4-Dichlorobenzyl Derivative | <50 | <100 |
| 3-Bromo-4-Dichlorobenzyl-Oxy Derivative | <30 | <80 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, were found to be significantly low, suggesting potent anticancer activity. For example, in studies involving human cancer cell lines, similar compounds exhibited IC50 values ranging from to , indicating strong cytotoxic effects .
Case Studies
- Anticancer Activity : A study focused on the structure-activity relationship (SAR) of halogenated benzaldehydes revealed that the presence of chlorine and bromine enhances cytotoxicity against A-431 and Jurkat cell lines . The study concluded that modifications in the molecular structure could lead to improved therapeutic agents against cancer.
- Enzyme Inhibition : Another investigation highlighted the compound's role as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters . This inhibition suggests potential applications in treating neurological disorders where MAO activity is dysregulated.
Q & A
Q. What are the standard synthetic routes for 3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution. A common approach is reacting 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 3,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Elevated temperatures (60–80°C) are used to activate the phenolic oxygen for benzylation. Yields depend on stoichiometric ratios and reaction time optimization . Key Steps:
- Starting Material: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (prepared via bromination of 4-hydroxy-5-ethoxybenzaldehyde).
- Benzylation: Reaction with 3,4-dichlorobenzyl bromide in DMF/K₂CO₃ at 70°C for 12–24 hours.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.
Q. How is the compound characterized to confirm its structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. Key signals include the aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and ethoxy/methoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 437.93 for C₁₆H₁₂BrCl₂O₃).
- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What solvents and reaction conditions optimize stability during storage?
Methodological Answer:
- Storage: Dark glass vials under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.
- Compatible Solvents: DMSO, DMF, or dichloromethane for dissolution. Avoid protic solvents (e.g., MeOH, H₂O) to minimize hydrolysis of the benzyl ether .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, Cl) influence regioselectivity in further functionalization?
Methodological Answer: The bromine atom at position 3 and ethoxy group at position 5 create an electron-deficient aromatic ring, directing electrophilic substitution to the para position relative to the aldehyde. Computational studies (DFT calculations) predict activation barriers for reactions like nitration or sulfonation. Experimental validation involves monitoring reaction outcomes (e.g., NO₂ substitution at position 2 or 6) via LC-MS and X-ray crystallography .
Q. What strategies mitigate byproduct formation during benzylation?
Methodological Answer:
- Base Selection: Replace K₂CO₃ with NaH for faster deprotonation, reducing side reactions (e.g., hydrolysis of benzyl bromide).
- Solvent Optimization: Use anhydrous DMSO to minimize water-induced degradation.
- Temperature Control: Lower temperatures (50°C) with phase-transfer catalysts (e.g., TBAB) improve selectivity .
Q. How can the compound’s stability under physiological conditions be assessed for pharmacological studies?
Methodological Answer:
- In Vitro Stability Assay: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24–72 hours.
- Metabolite Identification: LC-HRMS detects oxidation products (e.g., carboxylic acid derivatives) or glutathione adducts .
Q. What analytical methods resolve contradictions in reported reaction yields?
Methodological Answer:
- Reproducibility Trials: Cross-validate yields using identical starting materials and conditions.
- In Situ Monitoring: ReactIR or NMR tracks intermediate formation, identifying bottlenecks (e.g., incomplete benzylation).
- DoE (Design of Experiments): Statistically optimize variables (temperature, solvent, stoichiometry) to isolate critical factors .
Q. How do structural analogs (e.g., varying halogen substituents) affect bioactivity?
Methodological Answer:
Q. What degradation pathways dominate under accelerated stability testing?
Methodological Answer:
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) expand its utility in medicinal chemistry?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
